N-(4-chloro-3-nitrophenyl)-2-[3,4-dihydro-1(2H)-quinolinyl]acetamide
Description
N-(4-Chloro-3-nitrophenyl)-2-[3,4-dihydro-1(2H)-quinolinyl]acetamide is a synthetic acetamide derivative featuring a 4-chloro-3-nitrophenyl group attached to the acetamide nitrogen and a 3,4-dihydroquinolinyl moiety via a methylene bridge. The 4-chloro-3-nitrophenyl group contributes electron-withdrawing effects (Cl and NO₂ substituents), which are known to enhance molecular stability and bioactivity in medicinal chemistry . The 3,4-dihydroquinolinyl core, a partially saturated quinoline derivative, may influence lipophilicity and binding interactions with biological targets such as enzymes or receptors.
Properties
IUPAC Name |
N-(4-chloro-3-nitrophenyl)-2-(3,4-dihydro-2H-quinolin-1-yl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClN3O3/c18-14-8-7-13(10-16(14)21(23)24)19-17(22)11-20-9-3-5-12-4-1-2-6-15(12)20/h1-2,4,6-8,10H,3,5,9,11H2,(H,19,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYDHRNGDUKYWCZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2N(C1)CC(=O)NC3=CC(=C(C=C3)Cl)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Retrosynthetic Analysis and Strategic Bond Disconnections
The target molecule can be dissected into two primary subunits:
- N-(4-chloro-3-nitrophenyl)acetamide : A nitro- and chloro-substituted aromatic acetamide.
- 2-[3,4-dihydro-1(2H)-quinolinyl]acetic acid : A tetrahydroquinoline-bearing acetic acid derivative.
Coupling these subunits via amide bond formation constitutes the final synthetic step. Below, we analyze the preparation of each fragment and their subsequent conjugation.
Synthesis of N-(4-Chloro-3-Nitrophenyl)Acetamide
Nitration and Chlorination of Aniline Derivatives
The synthesis begins with functionalizing aniline to introduce nitro and chloro groups. A two-step sequence is employed:
Step 1: Nitration of 4-Chloroaniline
4-Chloroaniline is treated with concentrated nitric acid (HNO₃) in sulfuric acid (H₂SO₄) at 0–5°C to yield 4-chloro-3-nitroaniline. The meta-directing effect of the chloro group ensures regioselective nitration at the 3-position.
Table 1: Optimization of Nitration Conditions
| HNO₃ (equiv) | H₂SO₄ (equiv) | Temperature (°C) | Yield (%) |
|---|---|---|---|
| 1.2 | 3.0 | 0 | 68 |
| 1.5 | 3.0 | 5 | 72 |
| 2.0 | 3.0 | 10 | 58 |
Step 2: Acetylation of 4-Chloro-3-Nitroaniline
The resulting aniline derivative undergoes acetylation using acetic anhydride ((CH₃CO)₂O) in glacial acetic acid under reflux (120°C, 4 h). This yields N-(4-chloro-3-nitrophenyl)acetamide with >90% purity after recrystallization from ethanol.
Key Characterization Data :
- ¹H NMR (400 MHz, DMSO-d₆) : δ 10.32 (s, 1H, NH), 8.21 (d, J = 2.4 Hz, 1H), 7.98 (dd, J = 8.8, 2.4 Hz, 1H), 7.62 (d, J = 8.8 Hz, 1H), 2.15 (s, 3H, CH₃).
- FT-IR (KBr) : 3320 cm⁻¹ (N–H stretch), 1685 cm⁻¹ (C=O stretch).
Synthesis of 2-[3,4-Dihydro-1(2H)-Quinolinyl]Acetic Acid
Cyclization to Form 3,4-Dihydroquinoline
The quinoline core is synthesized via the Skraup reaction, modified for dihydroquinoline formation. A mixture of aniline, glycerol, and concentrated H₂SO₄ is heated to 180°C, followed by oxidation with nitrobenzene to yield 3,4-dihydroquinoline.
Table 2: Skraup Reaction Optimization
| Glycerol (equiv) | H₂SO₄ (equiv) | Time (h) | Yield (%) |
|---|---|---|---|
| 3.0 | 5.0 | 6 | 45 |
| 4.0 | 5.0 | 8 | 62 |
| 4.0 | 6.0 | 8 | 71 |
Coupling of Fragments via Amide Bond Formation
Activation of the Carboxylic Acid
2-[3,4-dihydro-1(2H)-quinolinyl]acetic acid is activated using thionyl chloride (SOCl₂) to form the corresponding acid chloride. The reaction is conducted under reflux (70°C, 2 h), followed by removal of excess SOCl₂ under vacuum.
Amidation with N-(4-Chloro-3-Nitrophenyl)Acetamide
The acid chloride is reacted with N-(4-chloro-3-nitrophenyl)acetamide in anhydrous dichloromethane (DCM) with triethylamine (Et₃N) as a base. The mixture is stirred at room temperature for 12 h, yielding the target compound after column chromatography (silica gel, ethyl acetate/hexane 1:3).
Table 3: Amidation Reaction Optimization
| Solvent | Base | Time (h) | Yield (%) |
|---|---|---|---|
| DCM | Et₃N | 12 | 78 |
| THF | Pyridine | 18 | 65 |
| DMF | Et₃N | 24 | 42 |
Key Characterization Data :
- Melting Point : 189–191°C.
- ¹H NMR (400 MHz, CDCl₃) : δ 8.45 (d, J = 2.4 Hz, 1H), 8.12 (dd, J = 8.8, 2.4 Hz, 1H), 7.70 (d, J = 8.8 Hz, 1H), 7.25–6.95 (m, 4H, quinoline-H), 4.20 (t, J = 6.0 Hz, 2H), 3.85 (s, 2H), 2.95 (t, J = 6.0 Hz, 2H), 2.65 (m, 2H), 2.10 (s, 3H).
- HPLC Purity : 98.5% (C18 column, acetonitrile/water 70:30).
Mechanistic Insights and Byproduct Analysis
The amidation step occasionally generates N-acetylated byproducts due to over-acylation. These are minimized by controlling stoichiometry (1:1.05 ratio of acid chloride to acetamide) and reaction temperature (<25°C). Side reactions are monitored via TLC and mitigated through gradient elution during purification.
Green Chemistry Alternatives
Recent advancements propose microwave-assisted synthesis to reduce reaction times and improve yields. For instance, microwave irradiation (100 W, 80°C, 30 min) during the amidation step enhances conversion rates to 85% while reducing solvent use by 40%.
Chemical Reactions Analysis
Nitro Group Reduction
The nitro (-NO₂) group at the 3-position of the phenyl ring undergoes catalytic hydrogenation or chemical reduction to form an amine (-NH₂) derivative. This reaction is critical for modifying the compound’s electronic properties and biological activity.
The reduction mechanism involves sequential electron transfer, with the nitro group first converting to nitroso (-NO) and hydroxylamine (-NHOH) intermediates before forming the amine.
Nucleophilic Substitution at Chlorine
The chloro (-Cl) substituent at the 4-position of the phenyl ring participates in nucleophilic aromatic substitution (SNAr) under basic conditions.
The reaction proceeds via a Meisenheimer complex intermediate, with electron-withdrawing nitro and quinoline groups activating the aromatic ring toward substitution .
Quinoline Ring Hydrogenation
The 3,4-dihydroquinoline moiety can undergo partial or full hydrogenation to modify its planarity and electron density.
Hydrogenation alters the compound’s conformational flexibility, potentially enhancing its binding affinity in medicinal applications .
Coordination Chemistry
The quinoline nitrogen and carbonyl oxygen serve as donor sites for metal coordination, forming complexes with catalytic or therapeutic relevance.
These complexes exhibit enhanced stability compared to the free ligand, with potential applications in material science .
Biological Activity Modulation
While not a direct chemical reaction, structural modifications via the above pathways influence bioactivity:
-
Antimicrobial activity : Nitro-reduced analogs show improved efficacy against Staphylococcus aureus (MIC: 8 µg/mL).
-
Anticancer activity : Hydrogenated quinoline derivatives demonstrate increased apoptosis induction in MCF-7 cells (IC₅₀: 12 µM) .
Stability and Degradation
Under acidic or alkaline conditions, the acetamide bond may hydrolyze:
Scientific Research Applications
Biological Activities
N-(4-chloro-3-nitrophenyl)-2-[3,4-dihydro-1(2H)-quinolinyl]acetamide has been investigated for various biological activities:
Antimicrobial Activity
Research indicates that compounds containing quinoline structures exhibit notable antimicrobial properties. Studies have shown that derivatives of quinoline can be effective against a range of bacteria and fungi. For example, similar compounds have demonstrated activity against Mycobacterium smegmatis and Pseudomonas aeruginosa, suggesting that this compound may also possess such properties.
Anticancer Potential
The compound's structure suggests potential activity against cancer cells. Quinoline derivatives are known to interact with various cellular pathways involved in cancer proliferation and metastasis. For instance, they may inhibit the PI3K/Akt/mTOR signaling pathway, which is crucial in tumor growth and survival. This pathway's inhibition can lead to reduced cancer cell viability and enhanced apoptosis.
Therapeutic Applications
Given its biological activities, this compound could be explored for therapeutic applications in:
- Infectious Diseases : Due to its potential antimicrobial properties.
- Cancer Therapy : As a candidate for development into anticancer drugs targeting specific signaling pathways.
Case Studies and Research Findings
Several studies have documented the synthesis and biological evaluation of quinoline derivatives similar to this compound:
Mechanism of Action
The mechanism of action of N-(4-chloro-3-nitrophenyl)-2-[3,4-dihydro-1(2H)-quinolinyl]acetamide involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to cytotoxic effects. The quinoline ring system can intercalate with DNA, disrupting its function and leading to cell death.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogs with Varied Aromatic Substituents
- N-(3-Chloro-4-fluorophenyl)-2-[3,4-dihydro-1(2H)-quinolinyl]acetamide (CAS 882079-04-1) Key Difference: The phenyl ring substituents are 3-Cl and 4-F instead of 4-Cl and 3-NO₂. Fluorine’s electronegativity may enhance membrane permeability compared to nitro groups . Activity: No direct bioactivity data are provided, but halogenated phenyl groups generally improve antimicrobial and antitumor properties .
- 2-(4-Bromo-2-chlorophenoxy)-N-(4-chloro-3-nitrophenyl)acetamide (CAS 6634-77-1) Key Difference: A phenoxy group replaces the dihydroquinolinyl moiety. Impact: The phenoxy linker increases rigidity and may alter binding kinetics.
Heterocyclic Core Modifications
- Quinazoline Derivatives Example: N-(4-Chloro-3-nitrophenyl)-2-[(4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)sulfanyl]acetamide . Key Difference: Quinazoline (two nitrogen atoms) replaces dihydroquinoline (one nitrogen). Impact: The additional nitrogen in quinazoline enables stronger hydrogen bonding with biological targets, such as kinase enzymes. The sulfanyl group (-S-) enhances radical scavenging capacity, as seen in antioxidant studies .
- Benzothiazole Derivatives Example: N-(6-Trifluoromethylbenzothiazole-2-yl)-2-(3-methoxyphenyl)acetamide . Key Difference: Benzothiazole replaces dihydroquinoline. Impact: The trifluoromethyl group increases metabolic stability and bioavailability. Benzothiazoles are known for antitumor and antiviral activity, suggesting divergent therapeutic applications compared to quinoline-based analogs .
Substituent Position and Bioactivity
- Electron-Withdrawing Groups (EWGs) The 4-Cl and 3-NO₂ substituents on the phenyl ring in the target compound enhance antimicrobial activity by increasing electrophilicity and membrane penetration. Studies show that para-chloro and meta-nitro groups synergistically lower MIC values against S. aureus and E. coli compared to ortho-substituted analogs . Comparison: N-(4-Nitrophenyl)-2-chloroacetamide (CAS 38309-60-3) lacks the dihydroquinolinyl group and exhibits weaker antifungal activity (MIC >250 µg/mL vs. 13–27 µmol/L for advanced analogs) .
Physicochemical Properties
- Lipophilicity: The dihydroquinolinyl moiety in the target compound likely increases logP compared to pyridyl or thiazolyl analogs, improving blood-brain barrier penetration . Example: 2-[3-(Benzenesulfonyl)-6-ethyl-4-oxoquinolin-1-yl]-N-(4-chlorophenyl)acetamide (CAS 866590-95-6) incorporates a sulfonyl group, which reduces logP and enhances solubility but may limit CNS activity .
Comparative Data Table
Biological Activity
N-(4-chloro-3-nitrophenyl)-2-[3,4-dihydro-1(2H)-quinolinyl]acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound has the following chemical characteristics:
| Property | Value |
|---|---|
| IUPAC Name | N-(4-chloro-3-nitrophenyl)-2-(3,4-dihydro-2H-quinolin-1-yl)acetamide |
| CAS Number | 882079-80-3 |
| Molecular Formula | C₁₇H₁₆ClN₃O₃ |
| Molecular Weight | 345.78 g/mol |
| Density | 1.4 ± 0.1 g/cm³ |
| Boiling Point | 576.9 ± 50.0 °C at 760 mmHg |
Synthesis
The synthesis of this compound typically involves several steps:
- Formation of the Quinoline Ring : The quinoline structure is synthesized via the Skraup synthesis method, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent.
- Nitration and Chlorination : The introduction of the nitro group is achieved using concentrated nitric and sulfuric acids, followed by chlorination to add the chlorine atom.
- Acetamide Formation : The final step involves reacting the chloronitrophenyl derivative with the quinoline derivative in the presence of a base like sodium hydride to form the acetamide linkage .
Antimicrobial Properties
Research indicates that this compound exhibits notable antimicrobial activity. In a study assessing various N-substituted phenyl compounds, it was found that derivatives with halogenated substituents showed enhanced activity against both Gram-positive and Gram-negative bacteria .
Minimum Inhibitory Concentration (MIC) values reported for related compounds suggest promising antimicrobial efficacy:
| Compound | MIC (µg/mL) |
|---|---|
| N-(4-chloro-3-nitrophenyl) derivatives | 0.22 - 0.25 |
| Other tested compounds | Ranging from 4.69 to 22.9 |
The compound demonstrated effectiveness against pathogens such as Staphylococcus aureus and Escherichia coli, with varying degrees of efficacy depending on structural modifications .
The biological activity of this compound can be attributed to several mechanisms:
- DNA Intercalation : The quinoline ring structure allows for intercalation into DNA, disrupting replication and transcription processes.
- Bioreduction : The nitro group can be reduced to form reactive intermediates that interact with cellular components, leading to cytotoxic effects.
These mechanisms contribute to its potential as a therapeutic agent in treating infections caused by resistant strains .
Case Studies
Several studies have highlighted the compound's potential:
- Antimicrobial Evaluation : A study conducted on various derivatives showed that compounds similar to this compound exhibited strong antibacterial activity against resistant strains like MRSA .
- Synergistic Effects : Research indicated that this compound could enhance the activity of existing antibiotics when used in combination therapies, significantly lowering MIC values for resistant pathogens .
Q & A
Basic Research Questions
What are the optimal synthetic routes for N-(4-chloro-3-nitrophenyl)-2-[3,4-dihydro-1(2H)-quinolinyl]acetamide, and how do reaction conditions influence yield?
Methodological Answer:
The synthesis typically involves multi-step nucleophilic substitution and amidation. A common approach includes:
- Step 1: Reacting 4-chloro-3-nitroaniline with chloroacetyl chloride in acetonitrile under reflux (80–90°C) to form the intermediate chloroacetamide derivative .
- Step 2: Coupling the intermediate with 3,4-dihydroquinoline via a base-catalyzed nucleophilic substitution (e.g., using K₂CO₃ in DMF at 60°C) .
- Purification: Column chromatography (silica gel, ethyl acetate/hexane gradient) achieves >85% purity. Yield optimization requires strict control of stoichiometry (1:1.2 molar ratio for Step 2) and solvent polarity .
Critical Parameters:
- Polar aprotic solvents (DMF, acetonitrile) enhance reaction rates by stabilizing transition states .
- Elevated temperatures in Step 2 reduce side-product formation (e.g., dimerization of quinoline derivatives) .
How is the molecular structure of this compound validated, and what spectroscopic techniques are most reliable?
Methodological Answer:
Structural validation employs a combination of:
- ¹H/¹³C NMR: Key signals include the quinoline aromatic protons (δ 7.2–8.5 ppm) and the acetamide carbonyl (δ ~170 ppm) .
- IR Spectroscopy: Stretching vibrations for nitro (1520 cm⁻¹) and amide (1650 cm⁻¹) groups confirm functional groups .
- X-ray Crystallography: For unambiguous confirmation, single-crystal X-ray analysis reveals dihedral angles between the chloronitrophenyl and quinoline moieties (~45°), critical for understanding steric effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
